6-Chloro-2-fluoro-3-methoxybenzoic acid
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzoic acid is a chemical compound with the CAS Number: 886499-58-7 . It has a molecular weight of 204.58 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Properties
6-Chloro-2-fluoro-3-methoxybenzoic acid serves as a starting or intermediate compound in the synthesis of complex organic molecules. Research has demonstrated its utility in the preparation of N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, highlighting its role in creating compounds with varied properties such as acid, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010). Another study explored its potential in the development of heterocyclic scaffolds, emphasizing its multireactive nature for constructing substituted nitrogenous heterocycles, significant in drug discovery (Křupková et al., 2013).
Environmental and Biological Applications
In environmental science, derivatives similar to this compound are studied for their degradation and transformation. For instance, the mineralization of dicamba (a structurally related herbicide) in water via advanced oxidation processes demonstrates the significance of such compounds in understanding pollutant breakdown mechanisms (Brillas et al., 2003). Another aspect involves the enzymatic chlorination of organic molecules, reflecting on the reactivity and potential modifications of compounds with similar structures in natural processes (Niedan et al., 2000).
Material Science and Coordination Chemistry
Research on coordination polymers and their properties has also utilized structurally related benzoic acid derivatives. For example, the use of fluoro-benzoic acid derivatives in synthesizing coordination polymers showcases how modifications in the substituents influence the material's magnetic properties and structure (Liu et al., 2017). This area of research highlights the potential of this compound in developing new materials with desirable magnetic and structural characteristics.
Pharmacological Research
In the realm of pharmacology, compounds bearing close resemblance to this compound are investigated for their biological activities. Studies on fluorine-substituted quinazolinone derivatives, for instance, elucidate the impact of halogenation on anti-inflammatory properties, underscoring the broader research interest in halogenated benzoic acids for therapeutic applications (Sun et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBOXBUSYYCBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397401 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-58-7 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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